5-Fluoro-1-methylindole
Overview
Description
5-Fluoro-1-methylindole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
5-Fluoro-1-methylindole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Mode of Action
It’s known that indole derivatives interfere with quorum sensing (qs) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density. By interfering with this system, this compound can inhibit biofilm formation and prodigiosin production .
Biochemical Pathways
Indole derivatives, including this compound, are known to affect various biochemical pathways. For instance, they have been shown to inhibit the shikimate pathway, which is crucial for the biosynthesis of indoles . By inhibiting this pathway, this compound can potentially disrupt the production of essential aromatic compounds in bacteria, thereby exerting its antimicrobial effects .
Result of Action
This compound has been shown to have potent antibiofilm and antivirulence properties . Specifically, it can dose-dependently reduce both biofilm formation and prodigiosin production . These effects can potentially inhibit the growth and virulence of certain bacterial pathogens, thereby contributing to its antimicrobial activity.
Biochemical Analysis
Biochemical Properties
5-Fluoro-1-methylindole, like other indole derivatives, plays a role in biochemical reactions. It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
Indole derivatives, including this compound, have been shown to influence cell function . They impact cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methylindole typically involves the fluorination of 1-methylindole. One common method is the electrophilic fluorination using Selectfluor as the fluorinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature, yielding this compound with good selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methylindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common electrophiles include halogens, nitro groups, and sulfonyl groups.
Oxidation: Oxidation reactions can occur at the nitrogen atom or the indole ring, leading to the formation of N-oxides or quinonoid structures.
Reduction: Reduction of this compound can yield dihydroindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include halogenated indoles, nitroindoles, N-oxides, and various substituted indole derivatives .
Scientific Research Applications
5-Fluoro-1-methylindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Similar structure but lacks the methyl group at the 1-position.
1-Methylindole: Lacks the fluorine atom at the 5-position.
5-Bromo-1-methylindole: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
5-Fluoro-1-methylindole is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with biological targets .
Properties
IUPAC Name |
5-fluoro-1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZSNJCMRDNQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406453 | |
Record name | 5-fluoro-1-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116176-92-2 | |
Record name | 5-fluoro-1-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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